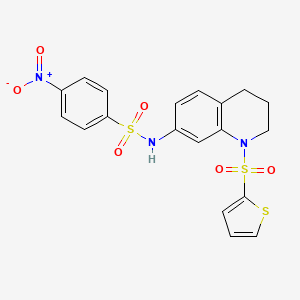

![molecular formula C18H13N3O5S B2385150 Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 1251624-39-1](/img/structure/B2385150.png)

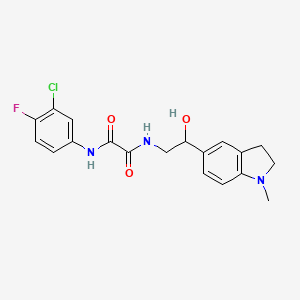

Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research and industry. It is often used as an intermediate in organic synthesis .

Molecular Structure Analysis

The molecular weight of this compound is 383.38. The InChI code for a similar compound, Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate, is 1S/C10H9NO4/c1-2-13-10(12)7-6-9(15-11-7)8-4-3-5-14-8/h3-6H,2H2,1H3 .Aplicaciones Científicas De Investigación

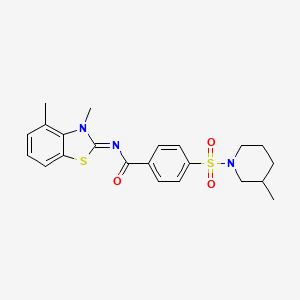

Photophysical Properties and Singlet Oxygen Activation

The research on related thiazole and furan derivatives, including the study of photochemical reactions and photophysical properties, highlights the potential of these compounds in the field of photochemistry. For instance, studies have demonstrated the synthesis of ethyl 2-arylthiazole-5-carboxylates through photochemical reactions, revealing significant photophysical properties and singlet oxygen activation capabilities. These findings suggest applications in materials science and as potential sensitizers in photodynamic therapy (Amati et al., 2010).

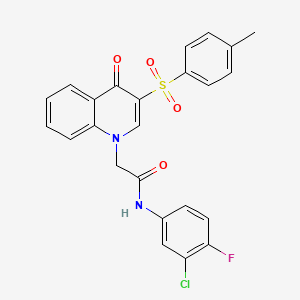

Synthetic Methodologies

Efficient synthetic strategies have been developed for compounds with structural similarities, emphasizing the creation of multifunctionalized derivatives. For example, domino strategies under microwave irradiation have been employed for the synthesis of polyfunctionalized benzofuran-4(5H)-ones, leading to applications in drug discovery and organic synthesis (Guan‐Hua Ma et al., 2014).

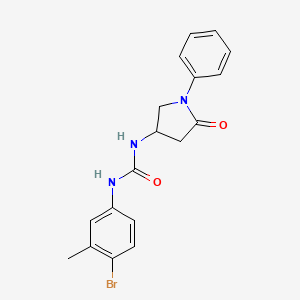

Biological Activities

Investigations into the reactivity and subsequent biological activities of furan and thiazole derivatives uncover their antimicrobial and anticancer potentials. For example, studies on the synthesis and reactivity of furan-2-ylbenzo[1,2-d:4,3-d′]bis[1,3]thiazole and related compounds have paved the way for the development of novel antimicrobial and anticancer agents (Aleksandrov et al., 2021). Furthermore, the exploration of piperidine substituted benzothiazole derivatives has indicated promising biological activities, which could lead to the development of new therapeutic agents (Shafi et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O5S/c1-2-24-17(23)10-5-6-11-15(8-10)27-18(19-11)20-16(22)12-9-14(26-21-12)13-4-3-7-25-13/h3-9H,2H2,1H3,(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAVNUCLYACROL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2385071.png)

![benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate](/img/structure/B2385073.png)

![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2385074.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2385075.png)

![N-benzyl-2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2385080.png)

![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2385082.png)

![methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B2385084.png)

![(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385087.png)